molecular formula C7H6N4 B1593434 Pyrido[2,3-b]pyrazin-7-amine CAS No. 804551-62-0

Pyrido[2,3-b]pyrazin-7-amine

Cat. No. B1593434
M. Wt: 146.15 g/mol
InChI Key: QAHXHCJENQEPHB-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-7-amine is a heterocyclic compound . It has been shown to exhibit a wide range of biological applications, including selective inhibition of PI3K isozymes and for treating myocardial infarction .


Synthesis Analysis

The synthesis of novel pyrido[2,3-b]pyrazin based heterocyclic compounds has been achieved through multicomponent synthesis . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .


Molecular Structure Analysis

The structure of novel pyrido[2,3-b]pyrazin based heterocyclic compounds are established by using FTIR, NMR (1 H & 13 C) and CHN analysis . The NH stretching in FTIR appears in the range of 3193–3459 cm −1 while the peaks in the range of 1566–1661 cm −1 showed the presence of C O group .


Chemical Reactions Analysis

Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .


Physical And Chemical Properties Analysis

Global reactivity parameters (GRPs) were correlated with the band gap (Egap) values . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated for compounds .

Scientific Research Applications

Electrochemical DNA Sensing

  • Summary of Application: Pyrido[2,3-b]pyrazin-7-amine derivatives have been used in the development of electrochemical DNA sensors . These sensors use DNA as a recognition element to detect specific molecules or analytes in a sample .
  • Methods of Application: The sensor is typically made of conductive material that is coated with a layer of DNA or other biomolecules . When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor . This change can be measured and used to determine the presence or concentration of the DNA in the sample .
  • Results or Outcomes: The use of Pyrido[2,3-b]pyrazin-7-amine derivatives in these sensors has shown high sensitivity and specificity, and the ability to detect small quantities of DNA .

Nonlinear Optical (NLO) Applications

  • Summary of Application: Pyrido[2,3-b]pyrazin-7-amine derivatives have been found to have remarkable contributions towards NLO technological applications .
  • Methods of Application: The NLO properties of these compounds were investigated using density functional theory (DFT) computations . The global reactivity parameters (GRPs) were correlated with the band gap (Egap) values .
  • Results or Outcomes: The compound with the lower Egap exhibited a smaller value of hardness with a greater softness value . The dipole moment (m), average polarizability, first and second hyperpolarizabilities were calculated for the compounds . The compound with the highest absorption wavelength showed a remarkable NLO response .

Biological Activity

  • Summary of Application: Pyrido[2,3-b]pyrazin-7-amine derivatives have been used in in vitro antioxidant and antiurease activity .
  • Methods of Application: The biological activity of these compounds was tested in vitro .
  • Results or Outcomes: The compounds showed promising results in antioxidant and antiurease activity .

Fluorescent Materials for Display Applications

  • Summary of Application: Pyrido[2,3-b]pyrazin-7-amine has been used in the synthesis of fluorescent materials for display applications .
  • Methods of Application: A new tailor-made fluorescent core is designed and synthesized using Pyrido[2,3-b]pyrazin-7-amine .
  • Results or Outcomes: The resulting fluorescent materials have high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them suitable for cost-effective multicolor display applications .

Multicomponent Synthesis

  • Summary of Application: Pyrido[2,3-b]pyrazin-7-amine has been used in the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives .
  • Methods of Application: The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
  • Results or Outcomes: The synthesized compounds showed high NLO response, revealing that pyrido[2,3-b]pyrazin based heterocyclic compounds had very remarkable contributions towards NLO technological applications .

Safety And Hazards

Pyrido[2,3-b]pyrazin-7-amine is for R&D use only and not for medicinal, household or other use . If inhaled, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

The pyrido[2,3-b]pyrazin based heterocyclic compounds have very remarkable contributions towards NLO technological applications . They are utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .

properties

IUPAC Name

pyrido[2,3-b]pyrazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHXHCJENQEPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650257
Record name Pyrido[2,3-b]pyrazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazin-7-amine

CAS RN

804551-62-0
Record name Pyrido[2,3-b]pyrazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminopyrido[2,3-B]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Argyros, N Lougiakis, E Kouvari, A Papafotika… - European Journal of …, 2017 - Elsevier
Breast cancer (BrCa) remains an unmet medical need despite the revolutionary development of antibody treatments and protein kinase inhibitors. In the current study, a series of novel …
Number of citations: 13 www.sciencedirect.com
SS Mahadik, DR Garud, AP Ware, SS Pingale… - Dyes and …, 2021 - Elsevier
We herein report the design and synthesis of novel donor‒acceptor (D‒A) type 2,3-di(thiophene-2-yl)pyrido[2,3-b]pyrazine and 2,3-di(furan-2-yl)pyrido[2,3-b]pyrazine amine derivatives …
Number of citations: 26 www.sciencedirect.com

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